Fmoc-Aad(otBu)-OH

Übersicht

Beschreibung

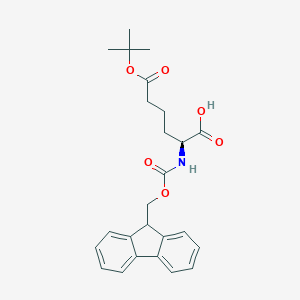

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von Funktionsmaterialien

Fmoc-modifizierte Aminosäuren, einschließlich Fmoc-Aad(otBu)-OH, werden als bio-inspirierte Bausteine für die Herstellung von Funktionsmaterialien verwendet . Die inhärente Hydrophobie und Aromatizität des Fmoc-Moleküls fördern die Assoziation von Bausteinen, wodurch sie in verschiedenen Anwendungen nützlich werden .

Zellkultivierung

Die Eigenschaften von Fmoc-modifizierten Aminosäuren machen sie für Anwendungen im Zusammenhang mit der Zellkultivierung geeignet . Sie können ein förderliches Umfeld für Zellwachstum und -proliferation bieten .

Bio-Templating

this compound kann im Bio-Templating eingesetzt werden, bei dem biologische Strukturen als Vorlagen für die Synthese von Materialien mit komplexen Strukturen verwendet werden . Dies kann besonders nützlich im Bereich der Nanotechnologie sein .

Optische Anwendungen

Die Selbstorganisationseigenschaften von this compound können für optische Anwendungen genutzt werden . Die Fähigkeit, Nanostrukturen mit unterschiedlichen Morphologien zu bilden, macht es zu einem vielversprechenden Material in diesem Bereich .

Arzneimittelverabreichung

this compound kann in Systemen zur Arzneimittelverabreichung eingesetzt werden . Seine Fähigkeit, sich selbstorganisierende Strukturen zu bilden, kann genutzt werden, um Medikamente einzukapseln und an bestimmte Stellen im Körper zu transportieren

Wirkmechanismus

Target of Action

Fmoc-Aad(otBu)-OH, also known as Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are therefore the peptide sequences that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets through the formation of peptide bonds, which are the primary linkages in protein and peptide structures . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions . The tert-butyl ester (otBu) group also serves a protective role, specifically for the carboxyl group of the amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific peptide sequences it is incorporated into. As a building block in peptide synthesis, it can be part of a wide variety of peptides, each of which may be involved in different biochemical pathways .

Pharmacokinetics

The peptides it forms may have diverse adme properties depending on their specific structures and sequences .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific peptides it is incorporated into. These peptides can have a wide range of biological activities, from enzymatic catalysis to signal transduction .

Action Environment

The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of peptide bond formation and the stability of the protective Fmoc and otBu groups .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as Fmoc-Aad(otBu)-OH, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 439.5 g/mol. It is primarily utilized as a building block in peptide synthesis due to its unique structural features that facilitate the formation of peptide bonds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.5 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is largely dependent on its incorporation into peptides. The compound interacts with various biochemical pathways through the formation of peptide bonds, influencing processes such as enzymatic catalysis and signal transduction. The specific activity and effectiveness of peptides synthesized from this compound can vary widely based on their sequences and structures.

Biochemical Pathways

The incorporation of this compound into peptides can affect several key biochemical pathways:

- Enzymatic Activity : Peptides may act as enzyme inhibitors or activators.

- Signal Transduction : Some peptides can modulate cellular signaling pathways.

- Antimicrobial Activity : Certain peptide derivatives exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

Research indicates that derivatives of compounds containing the fluorenyl group, such as this compound, display diverse biological activities:

- Antimicrobial Properties : Fluorenone derivatives have been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anticancer Activity : Some fluorenone derivatives exhibit antiproliferative effects, acting as inhibitors of topoisomerase enzymes involved in DNA replication .

- Antioxidant Effects : Compounds in this class have demonstrated potential antioxidant properties, contributing to their therapeutic applications .

Antimicrobial Activity Study

A study conducted on various fluorenone derivatives indicated that modifications in the aryl moiety significantly influenced their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against bacterial biofilms and planktonic states .

Anticancer Research

In a separate investigation, new derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results suggested that specific structural modifications improved their potency as topoisomerase inhibitors, indicating potential for development into cancer therapeutics .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAQPKWVSSKJC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575604 | |

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159751-47-0 | |

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.